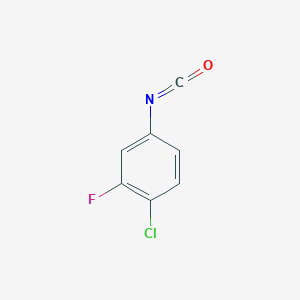
1-chloro-2-fluoro-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and isocyanate groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-chloro-2-fluoro-4-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluorobenzene with phosgene (COCl2) in the presence of a catalyst to introduce the isocyanate group . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
1-chloro-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and amines or alcohols for addition reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and compounds.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-chloro-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
1-chloro-2-fluoro-4-isocyanatobenzene can be compared with similar compounds such as:
2-Chloro-1-fluoro-4-isocyanatobenzene: Similar structure but with different positions of the substituents, leading to different reactivity and applications.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Fluorobenzyl isocyanate: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H3ClFNO |
|---|---|
Molekulargewicht |
171.55 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |
InChI-Schlüssel |
LCBGIAVOILEJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=O)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














